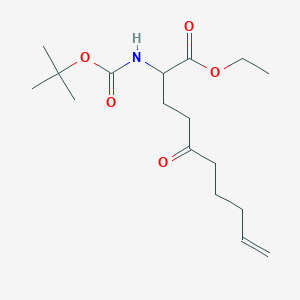

ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato es un compuesto que presenta un grupo protector terc-butoxicarbonilo (Boc) unido a un derivado de aminoácido. Este compuesto es significativo en la síntesis orgánica, particularmente en la preparación de péptidos y otras moléculas complejas. El grupo Boc se utiliza comúnmente para proteger las aminas durante las reacciones químicas, evitando reacciones secundarias no deseadas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato normalmente implica la protección de un derivado de aminoácido con un grupo Boc. Un método común es la reacción del aminoácido con dicarbonato de diterc-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción se lleva a cabo generalmente en un disolvente orgánico como el diclorometano a temperatura ambiente .

Métodos de producción industrial

La producción industrial de derivados de aminoácidos protegidos con Boc a menudo emplea sistemas de microrreactores de flujo continuo. Estos sistemas ofrecen ventajas como una mayor eficiencia de reacción, un mejor control de las condiciones de reacción y una mayor seguridad en comparación con los procesos por lotes tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato puede sufrir diversas reacciones químicas, incluyendo:

Hidrólisis: El grupo Boc se puede eliminar en condiciones ácidas, típicamente utilizando ácido trifluoroacético (TFA).

Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

Hidrólisis: Ácido trifluoroacético (TFA) en diclorometano.

Sustitución: Hidróxido de sodio acuoso para la hidrólisis del éster.

Oxidación: Permanganato de potasio u otros agentes oxidantes.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio.

Principales productos formados

Aminoácido desprotegido: La eliminación del grupo Boc produce el aminoácido libre.

Ácido carboxílico: La hidrólisis del grupo éster forma el ácido carboxílico correspondiente.

Aplicaciones Científicas De Investigación

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de péptidos y otras moléculas orgánicas complejas.

Biología: Se emplea en el estudio de las interacciones enzima-sustrato y el plegamiento de proteínas.

Medicina: Se utiliza en el desarrollo de productos farmacéuticos, particularmente en la síntesis de fármacos basados en péptidos.

Industria: Se aplica en la producción de productos químicos finos e intermedios para diversos procesos industriales.

Mecanismo De Acción

El mecanismo de acción del etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato implica principalmente la protección del grupo amino por el grupo Boc. Esta protección evita que el grupo amino participe en reacciones secundarias no deseadas durante la síntesis química. El grupo Boc se puede eliminar selectivamente en condiciones ácidas, permitiendo una posterior funcionalización de la molécula .

Comparación Con Compuestos Similares

Compuestos similares

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato: Presenta un grupo amino protegido con Boc.

Metil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato: Estructura similar pero con un grupo éster metilo en lugar de un éster etilo.

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dodec-11-enoato: Estructura similar pero con una cadena de carbono más larga.

Singularidad

Etil (2R)-2-(terc-butoxicarbonilamino)-5-oxo-dec-9-enoato es único debido a su combinación específica de grupos funcionales, lo que lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones que requieren protección selectiva del grupo amino .

Propiedades

Fórmula molecular |

C17H29NO5 |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxodec-9-enoate |

InChI |

InChI=1S/C17H29NO5/c1-6-8-9-10-13(19)11-12-14(15(20)22-7-2)18-16(21)23-17(3,4)5/h6,14H,1,7-12H2,2-5H3,(H,18,21) |

Clave InChI |

MPHWBJHRXDNJNN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CCC(=O)CCCC=C)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.